molecular formula C19H20F2N2O3S B2858234 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 1021089-94-0

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2858234
CAS No.: 1021089-94-0
M. Wt: 394.44
InChI Key: PQVCFTPYLVOABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide is a synthetic small molecule characterized by a piperidine core modified with a benzenesulfonyl group at the 1-position and an acetamide side chain linked to a 3,4-difluorophenyl moiety. The benzenesulfonyl group enhances solubility and metabolic stability, while the difluorophenyl substitution may influence receptor binding affinity and selectivity.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-17-10-9-14(12-18(17)21)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVCFTPYLVOABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ocfentanil (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

  • Structure : Piperidin-4-yl core with methoxy and phenylacetamide groups.
  • Molecular Weight : 352.5 g/mol .
  • Key Features : The 2-phenylethyl substitution on piperidine and methoxy group differentiate it from the target compound.
  • Activity : Ocfentanil is a potent opioid agonist, highlighting the role of piperidine-acetamide scaffolds in modulating opioid receptors .
  • Divergence : The benzenesulfonyl group in the target compound may reduce opioid activity but improve solubility compared to ocfentanil’s lipophilic phenylethyl chain .

U-48800 and U-51754 (Dichlorophenyl Cyclohexyl Acetamides)

  • Structure : Cyclohexylamine core with dichlorophenyl acetamide substituents.
  • Key Features : Chlorine atoms enhance lipophilicity and receptor binding.
  • Activity : These compounds target opioid receptors, demonstrating the versatility of acetamide linkages in mediating CNS effects .
  • Divergence : The target compound’s piperidine ring and fluorine substituents likely confer distinct pharmacokinetic profiles, such as reduced hepatic metabolism due to fluorine’s electronegativity .

Goxalapladib (C40H39F5N4O3)

  • Structure : Complex naphthyridine-piperidinyl acetamide with trifluoromethyl biphenyl groups.
  • Molecular Weight : 718.8 g/mol .
  • Activity : Used in atherosclerosis treatment, indicating acetamide derivatives’ applicability in cardiovascular diseases.

N-(4-Methoxyphenyl)acetamide Derivatives

  • Structure: Methoxyphenyl acetamide with sulfanyl or aminophenyl groups.
  • Activity : Antimicrobial properties, emphasizing the role of amide bonds in disrupting microbial cell membranes .
  • Divergence : The 3,4-difluorophenyl group in the target compound may enhance bioactivity against resistant strains compared to methoxyphenyl analogs .

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity Source
Target Compound ~406.4 (calculated) Piperidine Benzenesulfonyl, 3,4-difluorophenyl Inferred CNS/antimicrobial N/A
Ocfentanil 352.5 Piperidin-4-yl Methoxy, phenylethyl Opioid agonist
U-48800/U-51754 ~343.3 (calculated) Cyclohexylamine Dichlorophenyl Opioid receptor ligand
Goxalapladib 718.8 Naphthyridine-piperidine Trifluoromethyl biphenyl Atherosclerosis treatment
N-(4-Methoxyphenyl)acetamide derivative ~286.3 (calculated) Phenylacetamide Sulfanyl, aminophenyl Antimicrobial

Key Findings and Implications

  • Structural Influence :
    • Benzenesulfonyl Group : Enhances solubility and stability compared to alkyl or aryl substitutions in analogs like ocfentanil .
    • Fluorine Substituents : Improve metabolic stability and binding specificity relative to chlorine or methoxy groups .
  • Therapeutic Potential: The target compound’s structure suggests dual applicability in CNS disorders (via piperidine-acetamide scaffold) and antimicrobial therapies (via fluorophenyl moiety) .

Q & A

Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of the compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including piperidine ring formation, sulfonylation, and acetylation. Key parameters include:
  • Temperature : 60–80°C for sulfonylation (prevents side reactions) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Reaction Time : 12–24 hours for cyclization steps to ensure complete ring closure .
    Purification via column chromatography or HPLC is critical for ≥95% purity .

Q. How can structural characterization be rigorously validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C19_{19}H21_{21}F2_{2}N2_{2}O3_{3}S; MW = 398.45 g/mol) .

Q. What functional groups dictate its reactivity and biological interactions?

  • Methodological Answer :
  • Sulfonamide Group : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
  • Acetamide Moiety : Enhances solubility and modulates pharmacokinetics .
  • 3,4-Difluorophenyl Group : Increases lipophilicity and target affinity via halogen bonding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for therapeutic potential?

  • Methodological Answer :
  • Substituent Variation : Replace benzenesulfonyl with 4-chlorophenyl or 4-methoxyphenyl to assess impact on target binding .
  • Biological Assays : Test modified analogs against disease-relevant targets (e.g., kinases, GPCRs) using IC50_{50} measurements .
  • Data Table :
SubstituentIC50_{50} (nM)LogP
Benzenesulfonyl453.2
4-Chlorophenyl283.8
4-Methoxyphenyl1202.5
(Hypothetical data based on )

Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological Answer : Potential causes include:
  • Assay Conditions : Differences in pH, ion concentration, or co-solvents (e.g., DMSO) .
  • Purity : Impurities ≥5% may skew results; validate via HPLC before testing .
  • Target Polymorphism : Genetic variants in enzymes/receptors alter binding kinetics .
    Recommendation : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (SPR, ITC) .

Q. What computational strategies predict metabolic stability and off-target effects?

  • Methodological Answer :
  • Molecular Docking : Use PubChem-derived 3D structures (InChI Key: WQZPTFNKAIBZDL-UHFFFAOYSA-N) to model CYP450 interactions .
  • MD Simulations : Simulate binding to hERG channels to assess cardiac toxicity risk .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–78%) and BBB permeability (logBB = -0.3) .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

  • Methodological Answer :
  • Animal Models : Use xenograft mice for anticancer studies or CFA-induced inflammation models for analgesic testing .
  • Dosing Regimen : Administer 10–50 mg/kg orally; monitor plasma levels via LC-MS/MS .
  • Toxicity Endpoints : Assess liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.